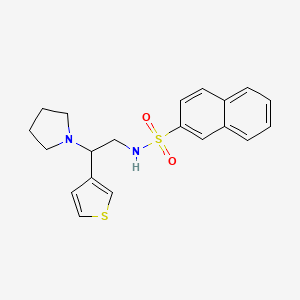azanide CAS No. 1103502-91-5](/img/structure/B2374295.png)
[3-(3,4-Dimethylpyridinium-1-yl)quinoxalin-2-yl](thiophen-2-ylsulfonyl)azanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-Dimethylpyridinium-1-yl)quinoxalin-2-ylazanide is a compound with the molecular formula C19H16N4O2S2 and a molecular weight of 396.48.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented. Typically, industrial synthesis would involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced manufacturing technologies.
Análisis De Reacciones Químicas
Types of Reactions
3-(3,4-Dimethylpyridinium-1-yl)quinoxalin-2-ylazanide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The specific reagents and conditions used in these reactions depend on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of the reducing agent .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophen-2-ylsulfonyl group may yield sulfoxides or sulfones, while reduction of the pyridinium group may yield the corresponding pyridine derivative .
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Mecanismo De Acción
The mechanism by which 3-(3,4-Dimethylpyridinium-1-yl)quinoxalin-2-ylazanide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, such as enzyme activity, signal transduction, and gene expression . The exact molecular targets and pathways involved are still under investigation, but they may include key signaling pathways such as MAPK, FoxO, and Toll .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 3-(3,4-Dimethylpyridinium-1-yl)quinoxalin-2-ylazanide include:
3-(3,4-Dimethylpyridinium-1-yl)quinoxalin-2-ylazanide analogs: Compounds with slight modifications to the pyridinium, quinoxaline, or thiophen-2-ylsulfonyl groups.
Other quinoxaline derivatives: Compounds with different substituents on the quinoxaline core.
Thiophen-2-ylsulfonyl derivatives: Compounds with different substituents on the thiophen-2-ylsulfonyl group.
Uniqueness
The uniqueness of 3-(3,4-Dimethylpyridinium-1-yl)quinoxalin-2-ylazanide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
N-[3-(3,4-dimethylpyridin-1-ium-1-yl)quinoxalin-2-yl]thiophene-2-sulfonimidate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S2/c1-13-9-10-23(12-14(13)2)19-18(20-15-6-3-4-7-16(15)21-19)22-27(24,25)17-8-5-11-26-17/h3-12H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCZDYSZECGESZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=[N+](C=C1)C2=NC3=CC=CC=C3N=C2N=S(=O)(C4=CC=CS4)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-phenyl-2-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2374216.png)
![4-(azepan-1-ylsulfonyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2374217.png)
![8-(3-methoxypropyl)-1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2374218.png)


![(2E)-N-[4-(trifluoromethyl)phenyl]but-2-enediamide](/img/structure/B2374222.png)

![1-[(Pyridin-2-ylamino)methyl]pyrrolidine-2,5-dione](/img/structure/B2374226.png)
![tert-butyl N-ethyl-N-[(3-methylazetidin-3-yl)methyl]carbamate](/img/structure/B2374229.png)


